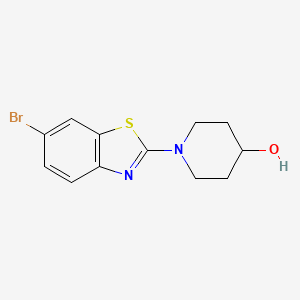![molecular formula C12H17BrN4O2S B6444290 N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2549054-99-9](/img/structure/B6444290.png)
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide (NBP) is a synthetic compound belonging to the class of cyclopropanesulfonamides. It is a small molecule that has recently emerged as a promising tool for biomedical research and drug discovery. NBP has been used in a variety of scientific applications, including drug design, protein engineering, and gene expression studies.
Wirkmechanismus
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide works by forming a covalent bond with a target protein or receptor. This binding alters the structure and activity of the target protein or receptor, leading to changes in its activity.
Biochemical and Physiological Effects
This compound has been shown to interact with a variety of proteins and receptors, leading to changes in their activity. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to modulate the activity of G-protein coupled receptors, which are involved in signal transduction pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has several advantages for lab experiments. It is easy to synthesize, and it is relatively inexpensive. Additionally, it is a small molecule, so it can easily penetrate cell membranes. However, this compound can also be toxic, and it can cause off-target effects.
Zukünftige Richtungen
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has potential applications in a variety of areas. It could be used to develop new drugs, as it has been shown to interact with a variety of proteins and receptors. It could also be used to study gene expression, as it can be used to control gene expression levels. Additionally, this compound could be used to study signal transduction pathways, as it can modulate the activity of G-protein coupled receptors. Finally, this compound could be used to study the structure and function of proteins, as it can interact with target proteins and modify their activity.
Synthesemethoden
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can be synthesized using a variety of methods. The most common method involves the reaction of bromopyrimidine and piperidin-3-yl cyclopropane sulfonamide in an aqueous medium. The resulting compound is purified by recrystallization and characterized by nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has been used in a variety of scientific applications. It has been used as a tool for drug design, as it has been shown to interact with a variety of proteins and receptors. It has also been used in protein engineering, as it can interact with target proteins and modify their activity. Additionally, this compound has been used in gene expression studies, as it can be used to control gene expression levels.
Eigenschaften
IUPAC Name |
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O2S/c13-9-6-14-12(15-7-9)17-5-1-2-10(8-17)16-20(18,19)11-3-4-11/h6-7,10-11,16H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVGMBSUMFERLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)Br)NS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444208.png)

![1-(4-methylpiperidin-1-yl)-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6444230.png)
![2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6444243.png)
![4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6444250.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclopropylpyrimidine](/img/structure/B6444251.png)
![6-phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane](/img/structure/B6444258.png)
![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B6444262.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropylpyrimidine](/img/structure/B6444270.png)
![4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6444272.png)
![4,6-difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B6444281.png)

![N,N,4-trimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444300.png)
![4-methyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6444306.png)
